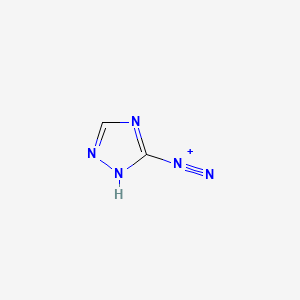

1h-1,2,4-Triazole-5-diazonium

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

29768-83-0 |

|---|---|

Fórmula molecular |

C2H2N5+ |

Peso molecular |

96.07 g/mol |

Nombre IUPAC |

1H-1,2,4-triazole-5-diazonium |

InChI |

InChI=1S/C2H2N5/c3-6-2-4-1-5-7-2/h1H,(H,4,5,7)/q+1 |

Clave InChI |

XCUGQSDDDNENPE-UHFFFAOYSA-N |

SMILES |

C1=NNC(=N1)[N+]#N |

SMILES canónico |

C1=NNC(=N1)[N+]#N |

Otros números CAS |

29768-83-0 |

Sinónimos |

diazonium-1,2,4-triazole |

Origen del producto |

United States |

Synthetic Methodologies for 1h 1,2,4 Triazole 5 Diazonium and Precursors

Direct Diazotization Strategies for 5-Amino-1H-1,2,4-triazoles

The conversion of the amino group on the 5-amino-1H-1,2,4-triazole ring into a diazonium salt is a primary method for its synthesis. This transformation can be achieved through both conventional and advanced procedures.

Conventional Diazotization Procedures

Conventional diazotization involves the reaction of a primary aromatic or heteroaromatic amine with a nitrous acid source, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid. For 5-amino-1H-1,2,4-triazoles, the amino group is readily converted into a diazo group. frontiersin.org A common procedure involves the use of sodium nitrite in the presence of a strong acid like sulfuric acid. frontiersin.org

However, these reactions are not without challenges. The choice of acid can influence the final product; for instance, using hydrochloric acid with sodium nitrite can lead to the formation of 5-chloro-1,2,4-triazole instead of the diazonium salt. google.com Furthermore, the resulting diazonium salts can be highly explosive, necessitating careful handling and often the use of stabilizing agents like hypophosphorous acid, particularly when the goal is deamination rather than isolation or subsequent reaction of the diazonium intermediate. google.com

Table 1: Conventional Diazotization Conditions for Aminotriazoles and Analogues

| Amine Precursor | Reagents | Conditions | Product/Outcome | Reference |

|---|---|---|---|---|

| 5-Amino-1H-1,2,4-triazole derivative | Sodium Nitrite, Sulfuric Acid | 40-50°C | Diazonium species | frontiersin.org |

| 3-Amino-1,2,4-triazole | Sodium Nitrite, Hypophosphorous Acid | Not specified | Deamination to 1,2,4-triazole (B32235) (75.3% yield) | google.com |

| 5-Amino-1,2,4-triazole | Sodium Nitrite, Hydrochloric Acid | Not specified | 5-Chloro-1,2,4-triazole | google.com |

Polymer-Supported Nitrite Reagents in Diazotization

To mitigate the hazards associated with conventional diazotization, such as the evolution of toxic nitrogen oxide gases and the use of strong acids, polymer-supported nitrite reagents have been developed. thieme-connect.com This "green chemistry" approach offers a milder and more operationally simple alternative. thieme-connect.comnih.gov

The method typically involves an anion-exchange resin, such as Amberlyst A-26, which is saturated with nitrite ions from an aqueous solution of sodium nitrite. rsc.org This "Resin NO₂⁻" is then used in conjunction with a milder acid, like p-toluenesulfonic acid (p-TsOH), to effect the diazotization. rsc.orgacs.org This technique has been successfully applied to the one-pot diazotization and subsequent cyclization of various amino compounds, demonstrating its utility for generating stable diazonium salts that can be used in further synthetic steps. nih.govrsc.orgresearchgate.net The advantages include high yields, mild reaction conditions, and a straightforward work-up. acs.org

Indirect Approaches to 1H-1,2,4-Triazole-5-diazonium Intermediates

Beyond direct diazotization, indirect methods can generate this compound species, often as transient intermediates within more complex reaction sequences.

Formation of Diazonium Ylides from Triazole Derivatives

An interesting indirect route to a diazonium species involves the formation of a diazonium ylide. In one reported synthesis, researchers accidentally obtained a diazonium ylide from a 2-(1,2,4-triazol-5-yl)-1,3,4-oxadiazole derivative during a nitration reaction. frontiersin.orgfrontiersin.org It was proposed that nitrous acid (HNO₂) was generated in situ during the nitration process. This in situ-generated HNO₂ then reacted with the amino group on the 1,2,4-triazole ring, converting it into a diazo group and resulting in the formation of the stable diazonium ylide. frontiersin.orgfrontiersin.org This discovery highlights a novel pathway where diazotization occurs under unexpected conditions, leading to a unique zwitterionic diazonium species.

In Situ Generation of Diazonium Species for Cascade Reactions

Aryl and heteroaryl diazonium salts are highly valued as reactive intermediates in organic synthesis due to their versatile reactivity. researchgate.net Generating these species in situ for immediate use in cascade or one-pot reactions is a powerful strategy that avoids the isolation of potentially unstable intermediates. nih.gov

The this compound salt, once formed, is a prime candidate for such reactions. Its in situ generation allows it to be trapped by various reagents in subsequent steps. For example, research has shown that diazonium salts can be used in metal-catalyzed [3+2] cycloaddition reactions with nitriles to construct more complex 1,2,4-triazole frameworks. isres.orgnih.gov Similarly, they can be employed in the synthesis of fused heterocyclic systems, where the diazonium salt is generated and then undergoes an intramolecular cyclization or an intermolecular reaction to build polycyclic structures. researchgate.net This approach is efficient, minimizing steps and handling of hazardous materials, and has been used to create diverse libraries of heterocyclic compounds. researchgate.netnih.gov

Preparative Routes to 5-Amino-1H-1,2,4-triazole Scaffolds

The synthesis of this compound is predicated on the availability of its precursor, 5-amino-1H-1,2,4-triazole. This foundational scaffold can be prepared through several established synthetic routes, most commonly involving the cyclization of guanidine-containing precursors.

A widely used method involves the reaction of aminoguanidine (B1677879) or its salts with a one-carbon synthon like formic acid or its derivatives. google.com For instance, reacting aminoguanidine hydrochloride with formaldehyde (B43269) can yield (5-amino-1H-1,2,4-triazol-3-yl)methanol. Another common approach is the reaction of aminoguanidine with malonic acid to produce 5-amino-1,2,4-triazol-3-ylacetic acid, a closely related derivative. researchgate.net The synthesis of the parent 1,2,4-triazole can also be achieved via the deamination of 3-amino-1,2,4-triazole, which exists in tautomeric equilibrium with the 5-amino isomer. google.comgoogle.com

Table 2: Selected Preparative Routes for 5-Amino-1H-1,2,4-triazole and Derivatives

| Starting Materials | Product | Reference |

|---|---|---|

| Aminoguanidine, Formic Acid | 3-Amino-1,2,4-triazole | google.com |

| Aminoguanidine Hydrochloride, Formaldehyde | (5-Amino-1H-1,2,4-triazol-3-yl)methanol | |

| Aminoguanidine, Malonic Acid | 5-Amino-1,2,4-triazol-3-ylacetic acid | researchgate.net |

| Hydrazines, Formamide | Substituted 1,2,4-triazoles | organic-chemistry.org |

| Aminoguanidine Hydrochloride, N-Guanidinosuccinimide | 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides |

Multi-Component Reactions for Triazole Ring Assembly

Multi-component reactions (MCRs) offer a highly efficient route to complex molecules like 1,2,4-triazoles in a single step, minimizing waste and saving time. bohrium.com These reactions combine three or more starting materials to form a product that incorporates substantial portions of all reactants.

One notable approach involves a one-pot, four-component fusion of 1H-1,2,4-triazol-3-amine with various aldehydes, diethyl acetylenedicarboxylate, and an active methylene (B1212753) compound. nih.govfrontiersin.org This method, often performed in water under microwave irradiation and without a catalyst, can produce highly functionalized 1,2,4-triazole-tagged dihydropyridines with excellent yields (94–97%) in very short reaction times. nih.govfrontiersin.org The use of water as a solvent and the absence of a catalyst align with the principles of green chemistry. bohrium.comnih.gov

Another effective MCR strategy for synthesizing bioactive imidazo (B10784944) Current time information in Bangalore, IN.ontosight.ainih.govtriazole analogues involves the reaction of aminotriazoles, isocyanides, and aldehydes. nih.gov This technique provides a simple and effective pathway to generate complex heterocyclic systems. Similarly, 1,3,5-trisubstituted 1,2,4-triazoles can be accessed through a one-pot, two-step process starting from carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.orgfrontiersin.org

A green one-pot synthesis for 3(5)-substituted 1,2,4-triazol-5(3)-amines has been developed using thiourea, dimethyl sulfate, and various hydrazides in water. bohrium.com This method generates intermediate arylamidoguanidines in situ, which then undergo cyclocondensation to yield the desired amino-1,2,4-triazoles in high yields (83–95%) without needing extensive purification. bohrium.com

Table 1: Examples of Multi-Component Reactions for 1,2,4-Triazole Synthesis

Cycloaddition Reactions in Triazole Precursor Synthesis

Cycloaddition reactions, particularly [3+2] cycloadditions, are a cornerstone in the synthesis of five-membered heterocyclic rings like 1,2,4-triazoles. frontiersin.orgnih.gov These reactions involve the combination of a three-atom component with a two-atom component to form the ring system.

A prominent example is the 1,3-dipolar cycloaddition. The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a well-known method, though it is more commonly associated with the synthesis of 1,2,3-triazoles. frontiersin.orgnih.govmdpi.com However, variations of [3+2] cycloadditions are pivotal for 1,2,4-triazole synthesis. For instance, the reaction of nitrilimines (generated in situ from hydrazonoyl chlorides) with various dipolarophiles can yield substituted 1,2,4-triazoles. isres.org

Metal-catalyzed cycloadditions also provide an efficient route. A copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles under solvent-free mechanochemical conditions has been developed to produce 1,2,4-triazolo derivatives in good yields (51-80%). researchgate.net This method is advantageous due to its scalability, lack of solvent, and shorter reaction times. researchgate.net Furthermore, catalytic systems can control regioselectivity; for example, using a silver(I) catalyst with aryl diazonium salts and isocyanides selectively produces 1,3-disubstituted-1,2,4-triazoles, whereas a copper catalyst yields the 1,5-disubstituted isomer. frontiersin.orgnih.gov

A metal-free approach involves the [3+2] cycloaddition of aryl diazonium salts with azalactones, which proceeds via a decarboxylation step to afford 1,3,5-trisubstituted-1,2,4-triazoles. frontiersin.org Another strategy is the formal [3+2] cycloaddition reaction between N-methylimidazole and hydrazonoyl chlorides, which provides 1,3-disubstituted-1H-1,2,4-triazoles in high yields (71-96%). isres.org

Table 2: Examples of Cycloaddition Reactions for 1,2,4-Triazole Synthesis

Reactivity and Mechanistic Pathways of 1h 1,2,4 Triazole 5 Diazonium

Decomposition Pathways of Triazole-Diazonium Salts

Like most diazonium salts, 1H-1,2,4-triazole-5-diazonium salts are prone to decomposition, which can be initiated thermally or photochemically. These decomposition processes involve the irreversible loss of dinitrogen gas to generate highly reactive, short-lived triazolyl intermediates.

Thermal Decomposition Mechanisms

Thermal decomposition, or thermolysis, is a characteristic reaction of diazonium salts. These compounds are generally unstable at elevated temperatures. evitachem.commdpi.com The decomposition of 1,2,4-triazole (B32235) diazonium salts typically proceeds through the cleavage of the carbon-nitrogen bond, leading to the extrusion of nitrogen gas and the formation of a high-energy triazolyl cation or a related radical species. nih.govsciforum.net

Studies on the thermolysis of 1- and 4-diazonium-1,2,4-triazoles in the presence of a trapping agent like mesitylene (B46885) resulted predominantly in the formation of the parent 1,2,4-triazole, indicating a pathway where the intermediate abstracts a hydrogen atom from the solvent. nih.govsciforum.net This process suggests a heterolytic (via a triazolyl cation) or homolytic (via a triazolyl radical) dediazoniation. In addition to the parent triazole, low yields of C-C coupled products, such as 1-(1,2,4-triazol-1-yl)-2,4,6-trimethylbenzene, were also observed. nih.gov

For energetic materials based on triazole structures, thermal decomposition can be more complex. For instance, the decomposition of 3,3'-dinitro-5,5'-diamino-bi-1,2,4-triazole begins with the loss of a nitro group, followed by further fragmentation. researchgate.net The decomposition temperature for many triazole-based polymers is below 350 °C. mdpi.com The thermal behavior is critical for safety, particularly for energetic derivatives, with decomposition temperatures for some salts exceeding 200 °C. researchgate.net

Table 1: Products from Thermal Decomposition of 1,2,4-Triazole Diazonium Precursors

| Precursor/Conditions | Major Product | Minor Product(s) | Reference(s) |

| 1- and 4-diazonium-1,2,4-triazoles in mesitylene | 1,2,4-Triazole | 1-(1,2,4-Triazol-1-yl)-2,4,6-trimethylbenzene | nih.gov, sciforum.net |

| 3,3'-Dinitro-5,5'-diamino-bi-1,2,4-triazole | N/A (Decomposition starts with loss of nitro group) | Gaseous products (N₂O, H₂O) | researchgate.net |

Photochemical Decomposition Processes

Photochemical decomposition, or photolysis, provides an alternative pathway for the dediazoniation of triazole-diazonium salts, often proceeding under milder conditions than thermolysis and yielding different product distributions. nih.govnih.gov The process is initiated by the absorption of light, which promotes the diazonium salt to an electronically excited state. acs.org

From this excited state, the molecule can undergo fragmentation. Depending on the substituents and conditions, the decomposition can proceed from either a singlet or triplet excited state, leading to the formation of a corresponding singlet or triplet triazolyl cation. acs.org These cationic species are highly reactive electrophiles. nih.govsciforum.net

In contrast to thermolysis, the photolysis of a 1-(1,2,4-triazol-4-yl)pyridinium salt (a precursor to the triazolyl cation) in mesitylene gave mainly the C-N coupled product, 1-(1,2,4-triazol-1-yl)-2,4,6-trimethylbenzene, suggesting a photoinduced electron transfer mechanism. nih.govsciforum.net The photolysis of aryldiazonium salts is a well-established method for generating aryl radicals or cations, which can be trapped by various nucleophiles. polimi.itresearchgate.net This suggests that photolysis of this compound would generate a triazolyl cation or radical, capable of reacting with surrounding solvents or substrates. acs.org

Coupling Reactions Involving this compound

The high electrophilicity of the diazonium group enables it to react with a wide range of nucleophiles in coupling reactions, forming new nitrogen-carbon or carbon-carbon bonds.

Azo Coupling Reactions with Nucleophilic Substrates

Azo coupling is a hallmark reaction of diazonium salts. In this reaction, the this compound ion acts as an electrophile and attacks an electron-rich nucleophilic substrate, such as phenols, anilines, or compounds with active methylene (B1212753) groups. evitachem.com

A common application involves the reaction with β-dicarbonyl compounds or related active methylene compounds. For example, coupling 3-substituted 1,2,4-triazole-5-diazonium salts with ethyl acetoacetate (B1235776) yields the corresponding 1,2,4-triazol-5-ylhydrazones. researchgate.netcolab.ws Similarly, reaction with ethyl nitroacetate (B1208598) produces an analogous hydrazone, which serves as a key intermediate for subsequent cyclization reactions. arkat-usa.org The initial product of this coupling is an azo compound, which often exists in equilibrium with its more stable hydrazone tautomer.

Table 2: Examples of Azo Coupling Reactions

| Diazonium Salt | Nucleophilic Substrate | Product Type | Reference(s) |

| 3-Substituted 1,2,4-triazole-5-diazonium | Ethyl acetoacetate | 1,2,4-Triazol-5-ylhydrazone | researchgate.net, colab.ws |

| 3-Amino-5-nitro-1,2,4-triazole diazonium | Ethyl nitroacetate | Azo-coupled intermediate | arkat-usa.org |

| 3-Amino-5-nitro-1,2,4-triazole diazonium | Nitroacetonitrile | Azo-coupled intermediate | osti.gov |

Carbon-Carbon Bond Forming Reactions via Diazonium Intermediates

While less common than azo coupling, this compound intermediates can participate in reactions that form new carbon-carbon bonds. These transformations often involve the generation of a triazolyl radical or cation, which is then intercepted by a carbon-based reactant.

Metal-catalyzed cross-coupling reactions, such as the Heck reaction, are well-established for aryldiazonium salts and represent a potential pathway for triazole diazonium salts. unishivaji.ac.inresearchgate.net These reactions typically use a palladium catalyst and proceed under mild, base-free conditions, where the diazonium salt serves as an efficient arylating (or heteroarylating) agent. unishivaji.ac.in

Direct C-C bond formation can also occur under non-catalyzed conditions. As noted during thermal and photochemical decomposition studies, the reaction of a triazole diazonium precursor in mesitylene yields 1-(1,2,4-triazol-1-yl)-2,4,6-trimethylbenzene, a direct product of C-C bond formation between the triazole ring and the solvent. nih.govsciforum.net Furthermore, copper-mediated radical reactions of diazonium salts can be used to achieve C-H arylation, demonstrating a pathway for C-C bond formation via radical intermediates. thieme-connect.com

Cyclization Reactions Initiated by this compound

A significant synthetic application of this compound is its use as a key starting material for the construction of fused heterocyclic systems. These reactions typically proceed via a one-pot or sequential process involving an initial azo coupling followed by an intramolecular cyclization.

The most prominent example is the synthesis of the 1,2,4-triazolo[5,1-c] nih.govresearchgate.netunishivaji.ac.intriazine ring system. This is achieved by reacting a this compound salt with a molecule containing an active methylene group flanked by two electron-withdrawing groups, such as ethyl nitroacetate or nitroacetonitrile. arkat-usa.orgosti.gov The reaction mechanism involves:

Azo Coupling: The electrophilic diazonium salt attacks the carbanion of the active methylene compound.

Intramolecular Cyclization: The resulting intermediate undergoes a spontaneous or base-induced intramolecular nucleophilic attack from a nitrogen atom of the triazole ring onto one of the electron-withdrawing groups (e.g., a nitrile or ester carbonyl), closing the six-membered triazine ring. researchgate.netosti.gov

This strategy has been used to synthesize a variety of substituted triazolotriazines, including the antiviral compound Triazavirin. arkat-usa.org The process can be performed in a one-pot manner, where the diazonium salt is generated in situ and immediately reacted with the coupling partner to yield the final fused product. rsc.org

Table 3: Synthesis of Fused Heterocycles via 1,2,4-Triazole-5-diazonium Salts

| Diazonium Precursor | Coupling Reagent | Fused Heterocycle Product | Reference(s) |

| 3-Amino-5-nitro-1,2,4-triazole | Nitroacetonitrile | 4-Amino-3,7-dinitrotriazolo[5,1-c] nih.govresearchgate.netunishivaji.ac.intriazine | osti.gov, researchgate.net |

| 3-(Methylsulfanyl)-1H-1,2,4-triazole | Ethyl nitroacetate | 2-Methylsulfanyl-6-nitro-1,2,4-triazolo[5,1-c] nih.govresearchgate.netunishivaji.ac.intriazin-7-one | arkat-usa.org |

| 3-Substituted 1H-1,2,4-triazole | Ethyl acetoacetate | nih.govresearchgate.netunishivaji.ac.inTriazolo[5,1-c] nih.govresearchgate.netunishivaji.ac.intriazine derivatives | researchgate.net, colab.ws |

Intramolecular Cyclization to Fused Heterocyclic Systems

A prominent reaction pathway for this compound salts is their conversion into fused heterocyclic systems via intramolecular cyclization. This strategy is widely employed for the synthesis of thieme-connect.comscilit.comresearchgate.nettriazolo[5,1-c] thieme-connect.comscilit.comresearchgate.nettriazines, a class of compounds that has garnered significant interest from chemists and medical researchers. aip.org The general method involves the azo coupling of the this compound salt with compounds containing an active methylene group. researchgate.netaip.org This initial coupling reaction forms an intermediate 1,2,4-triazol-5-ylhydrazone. researchgate.net

The subsequent intramolecular cyclization of this hydrazone intermediate leads to the formation of the fused triazine ring. aip.org The regioselectivity of this cyclization can be a critical aspect, as the hydrazone has two potential nucleophilic centers within the 1,2,4-triazole moiety, which could lead to the formation of isomeric products, such as thieme-connect.comscilit.comresearchgate.nettriazolo[3,4-c] thieme-connect.comscilit.comresearchgate.nettriazines or thieme-connect.comscilit.comresearchgate.nettriazolo[5,1-c] thieme-connect.comscilit.comresearchgate.nettriazines. aip.org However, specific reaction conditions can be optimized to favor the desired [5,1-c] isomer. For instance, heating the hydrazone intermediate in a mixture of acetic acid and pyridine (B92270) has been shown to regioselectively yield the thieme-connect.comscilit.comresearchgate.nettriazolo[5,1-c] thieme-connect.comscilit.comresearchgate.nettriazine product. aip.org

This synthetic route has been utilized to produce a variety of substituted triazolo-triazines, including those with potential as energetic materials and pharmaceuticals. rsc.orgresearchgate.net For example, the reaction of 3-substituted 1,2,4-triazole-5-diazonium salts with ethyl acetoacetate yields the corresponding hydrazones, which can be further elaborated and cyclized to form complex systems like pyrido[4,3-e] thieme-connect.comscilit.comresearchgate.nettriazolo[5,1-c] thieme-connect.comscilit.comresearchgate.nettriazin-6(7H)-ones. researchgate.net The synthesis of the antiviral drug Riamilovir (Triazavirin®) also utilizes this pathway, involving the azo-coupling of a 1,2,4-triazolyl diazonium salt with ethyl nitroacetate in a basic medium. researchgate.net

| Reactant 1 (Diazonium Salt) | Reactant 2 (Active Methylene Compound) | Intermediate | Product | Reference |

| 3-Substituted 1,2,4-triazole-5-diazonium salt | Ethyl acetoacetate | 1,2,4-Triazol-5-ylhydrazone | thieme-connect.comscilit.comresearchgate.netTriazolo[5,1-c] thieme-connect.comscilit.comresearchgate.nettriazine derivative | researchgate.net |

| 3-Diazo-1,2,4-triazole | Generic CH-active synthon | Triazolylhydrazone | 1,2,4-Triazolo[5,1-c] thieme-connect.comscilit.comresearchgate.nettriazine | aip.org |

| 3-(Methylsulfanyl)-1H-1,2,4-triazole-5-diazonium hydrochloride | Ethyl nitroacetate | Hydrazone intermediate | 2-Methylsulfanyl-6-nitro-1,2,4-triazolo[5,1-c] thieme-connect.comscilit.comresearchgate.nettriazin-7-one sodium salt dihydrate (related to Triazavirin) | researchgate.net |

| 5-Amino-3-ethyl-1,2,4-triazole nitrate (B79036) (diazotized) | Benzoylacetonitrile | Hydrazone derivative | 1,2,4-Triazolo[1,5-c]-as-triazine derivative | researchgate.net |

Intermolecular Cycloadditions (e.g., [3+2] cycloadditions)

This compound and related diazonium salts are valuable partners in intermolecular cycloaddition reactions, particularly [3+2] cycloadditions, for the construction of various heterocyclic rings. isres.org In these reactions, the diazonium salt can serve as a two-nitrogen atom source for the formation of a new triazole ring. isres.org

A notable application is the reaction of aryldiazonium salts with diazo compounds. acs.orgnih.gov This process, described as a donor/acceptor diazo activation strategy, proceeds through a diazenium (B1233697) intermediate without the need for a metal catalyst. acs.orgnih.gov When this reaction is carried out in the presence of nitriles, it provides an efficient route to fully substituted 1,2,4-triazoles. acs.orgnih.gov The mechanism involves the addition of the nitrile to the diazenium intermediate, followed by cyclization. nih.gov This method is tolerant of various functional groups, although electron-withdrawing substituents on the aryl diazonium salt generally lead to better yields. nih.gov

Copper-catalyzed [3+2] annulation reactions also represent a powerful strategy. isres.orgmdpi.com For example, a three-component reaction involving aryldiazonium salts, a diazo reagent, and a nitrile can be catalyzed by copper to produce 1,2,4-triazoles. isres.orgmdpi.com Depending on the catalyst system, regioselective synthesis of different isomers can be achieved. For instance, catalyst-dependent regioselective [3+2] cycloaddition of isocyanides with aryl diazonium salts can yield either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles by switching between silver(I) and copper(II) catalysts, respectively. isres.orgfrontiersin.org These cycloaddition strategies offer a versatile and efficient means to generate structurally diverse 1,2,4-triazole libraries from readily available starting materials. isres.orginnovareacademics.in

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference |

| [3+2] Annulation | Aryldiazonium salt | Nitrile ylide (in situ) | - | Copper | Fully substituted 1,2,4-triazole | isres.org |

| [3+2] Cycloaddition | Aryldiazonium salt | Diazo compound | Nitrile | Metal-free | Substituted 1,2,4-triazole | acs.orgnih.gov |

| [3+2] Cycloaddition | Aryldiazonium salt | Isocyanide | - | Ag(I) or Cu(II) | Regioselective 1,3- or 1,5-disubstituted 1,2,4-triazoles | isres.orgfrontiersin.org |

| [3+2] Cycloaddition | Aryldiazonium salt | 2-Diazoacetonitrile | Nitrile | Copper | 1-Aryl-5-cyano-1,2,4-triazole | isres.org |

Nucleophilic Substitution Reactions at the Diazonium Center

The diazonium group (-N₂⁺) of this compound is an outstanding leaving group, making the compound highly susceptible to nucleophilic substitution reactions. evitachem.comchemicalbook.com This reactivity is a cornerstone of diazonium chemistry, allowing the diazonium moiety to be replaced by a wide array of nucleophiles. The carbon atom of the triazole ring attached to the diazonium group is π-deficient due to the electron-withdrawing nature of the adjacent nitrogen atoms and the positively charged diazonium group, rendering it highly electrophilic. chemicalbook.comnih.gov

Consequently, this compound salts are highly reactive towards nucleophiles. evitachem.com These reactions can include coupling reactions where the diazonium salt reacts with electron-rich species like phenols or amines to form azo compounds. evitachem.com Such azo coupling reactions are fundamental in the synthesis of various derivatives, including the hydrazones that serve as precursors for fused heterocycles. researchgate.netaip.org

The reactivity of heterocyclic diazonium salts can vary depending on the nature of the heterocyclic ring. Compared to diazonium salts derived from pyrazole (B372694) and imidazole, 1,2,4-triazole-derived diazonium salts exhibit significantly higher reactivity in C-azo coupling reactions. researchgate.net This enhanced reactivity underscores their utility as electrophilic partners in organic synthesis. The substitution reactions often require specific conditions, such as the presence of a base, to facilitate the process and minimize competing side reactions. evitachem.com

Radical Pathways and Radical Initiator Properties

While ionic pathways dominate many reactions of diazonium salts, they can also participate in transformations involving radical intermediates. Aryl diazonium salts are well-known precursors of aryl radicals through single-electron transfer (SET) processes, which can be initiated by reducing agents or photochemically. scispace.com This dediazoniation process releases molecular nitrogen and generates a highly reactive radical species.

Although literature specifically detailing the radical pathways of this compound is not extensive, its potential to act as a source of triazolyl radicals can be inferred from the general reactivity of diazonium compounds. For instance, organophotoredox-mediated reactions involving aryl diazonium salts have been developed for cycloadditions, a process that proceeds via radical intermediates generated under visible light irradiation. researchgate.net Such photochemical methods avoid the need for harsh reagents and offer a green alternative for initiating radical reactions.

Furthermore, some copper-catalyzed reactions for the synthesis of triazoles are proposed to proceed through a radical mechanism. scispace.com A possible pathway involves a single-electron transfer (SET) from a Cu(I) species to the diazonium salt or a related intermediate, generating a radical cation that undergoes further transformation. frontiersin.orgscispace.com The formation of radical intermediates provides an alternative mechanistic route to access complex molecular architectures that may not be achievable through purely ionic pathways.

Derivatization and Functionalization Strategies Through 1h 1,2,4 Triazole 5 Diazonium Intermediates

Introduction of Diverse Functional Groups (e.g., Halogens, Hydroxyl, Nitrile)

The transformation of an amino group on the 1,2,4-triazole (B32235) ring into a diazonium salt opens the door to a variety of classical diazonium chemistry reactions, most notably the Sandmeyer and related reactions. wikipedia.orgmasterorganicchemistry.com These reactions provide a reliable method for introducing functional groups that are otherwise difficult to install directly onto the heterocyclic core. The general process involves the diazotization of a 5-amino-1H-1,2,4-triazole, typically using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), followed by treatment with a copper(I) salt or other appropriate reagents. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

The introduction of halogens is a common and synthetically useful transformation. For instance, treatment of the 1H-1,2,4-triazole-5-diazonium salt with copper(I) chloride or copper(I) bromide facilitates the corresponding chlorination or bromination of the C5 position. wikipedia.org Similarly, the cyano group, a valuable precursor for carboxylic acids, amides, and amines, can be introduced using copper(I) cyanide. wikipedia.org

Hydroxylation of the triazole ring at the C5 position can also be achieved through the diazonium intermediate. While heating the diazonium salt in aqueous acid can lead to the desired phenol (B47542) analogue, the use of copper(I) oxide in the presence of an excess of copper(II) nitrate (B79036) in neutral water provides a milder and often more efficient alternative. wikipedia.org

These transformations are summarized in the following table, which illustrates the versatility of the diazonium intermediate in introducing a range of functional groups onto the 1,2,4-triazole scaffold.

| Starting Material | Reagent(s) | Functional Group Introduced | Product |

| 5-Amino-1H-1,2,4-triazole | 1. NaNO₂, HCl 2. CuCl | Chloro | 5-Chloro-1H-1,2,4-triazole |

| 5-Amino-1H-1,2,4-triazole | 1. NaNO₂, HBr 2. CuBr | Bromo | 5-Bromo-1H-1,2,4-triazole |

| 5-Amino-1H-1,2,4-triazole | 1. NaNO₂, H₂SO₄ 2. CuCN | Nitrile | 5-Cyano-1H-1,2,4-triazole |

| 5-Amino-1H-1,2,4-triazole | 1. NaNO₂, H₂SO₄ 2. H₂O, Δ (or Cu₂O, Cu(NO₃)₂) | Hydroxyl | 1H-1,2,4-Triazol-5-ol |

Regioselective Functionalization of the Triazole Ring System

A significant advantage of using this compound intermediates is the high degree of regioselectivity it affords. researchgate.net The functionalization occurs specifically at the C5 position, the site of the initial amino group. This is in contrast to some direct C-H functionalization methods which can sometimes lead to mixtures of isomers, especially in non-symmetrical triazoles. researchgate.net

The synthesis of 1,3,5-trisubstituted-1,2,4-triazoles can be strategically planned by first establishing a substituted 5-amino-1,2,4-triazole. Subsequent diazotization and displacement allow for the precise introduction of a third functional group at the C5 position, ensuring a single, well-defined regioisomer. scispace.com This level of control is crucial in fields such as medicinal chemistry and materials science, where specific substitution patterns are often required for desired biological activity or physical properties. bohrium.comresearchgate.net

For example, catalyst-controlled regioselective [3+2] cycloadditions of isocyanides with diazonium salts have been developed to produce either 1,3- or 1,5-disubstituted 1,2,4-triazoles. scispace.comisres.org The use of a 5-amino precursor and its corresponding diazonium salt provides a complementary and often more direct route to C5-functionalized products.

The following table presents research findings on the regioselective functionalization of the 1,2,4-triazole ring, highlighting the precise control offered by the diazonium salt methodology.

| Catalyst/Method | Reactants | Position of Functionalization | Product Type |

| Ag(I) catalysis | Isocyanides + Diazonium salts | C3 | 1,3-disubstituted-1,2,4-triazoles scispace.comisres.org |

| Cu(II) catalysis | Isocyanides + Diazonium salts | C5 | 1,5-disubstituted-1,2,4-triazoles scispace.comisres.org |

| Diazotization of 5-amino-1,2,4-triazole | 5-Amino-1,2,4-triazole + Nucleophile | C5 | 5-substituted-1,2,4-triazoles |

Construction of Complex Polyheterocyclic Architectures

Beyond the introduction of simple functional groups, this compound salts are pivotal building blocks for the synthesis of fused and linked polyheterocyclic systems. arkat-usa.orgresearchgate.net The reactivity of the diazonium group can be harnessed to form new rings, leading to complex molecular scaffolds with potential applications in medicinal and materials chemistry. beilstein-journals.orgeurjchem.comfrontiersin.org

One common strategy involves the intramolecular cyclization of a suitably substituted triazole. If the substituent at the N1 position contains a nucleophilic site, it can attack the C5-diazonium center, leading to the formation of a fused ring system. A notable example is the Pschorr-type cyclization, which, although more common for carbocyclic systems, can be adapted for the synthesis of fused heterocycles. wikipedia.org

Furthermore, the diazonium salt can participate in coupling reactions to link the triazole ring to other heterocyclic systems. For instance, Gomberg-Bachmann-type reactions can be used to form a C-C bond between the C5 of the triazole and another aromatic or heteroaromatic ring. chemeurope.commdpi.com This allows for the construction of biheterocyclic and polyheterocyclic structures. acs.org Recent research has demonstrated the synthesis of novel acs.orgCurrent time information in Bangalore, IN.rsc.orgtriazolo[4,3-b]tetrazines and other complex systems through reactions involving triazole intermediates. arkat-usa.orgtandfonline.com The reaction of 1H-1,2,4-triazolo-5-diazonium salts with active methylene (B1212753) compounds has been shown to yield fused systems like 6H-benzopyrano[4,3-e] acs.orgCurrent time information in Bangalore, IN.rsc.orgtriazolo[5,1-c] acs.orgCurrent time information in Bangalore, IN.rsc.orgtriazin-6-ones. researchgate.net The development of C-N linked polyheterocyclic energetic compounds has also been achieved using strategies involving triazole building blocks. rsc.org

The table below showcases examples of complex heterocyclic systems synthesized using 1,2,4-triazole diazonium intermediates or related strategies.

| Reaction Type | Reactants | Resulting Heterocyclic System |

| Intramolecular Cyclization | N1-substituted 5-amino-1,2,4-triazole | Fused triazolo-azines/diazepines |

| Intermolecular Coupling (e.g., Gomberg-Bachmann) | This compound salt + Arene/Hetarene | Aryl/Hetaryl-substituted 1,2,4-triazoles wikipedia.orgchemeurope.com |

| Condensation/Cyclization | This compound salt + Active Methylene Compounds | acs.orgCurrent time information in Bangalore, IN.rsc.orgTriazolo[5,1-c] acs.orgCurrent time information in Bangalore, IN.rsc.orgtriazines researchgate.net |

| Annulation Reactions | 3-Hydrazino-1,2,4,5-tetrazine derivatives | acs.orgCurrent time information in Bangalore, IN.rsc.orgTriazolo[4,3-b]tetrazines arkat-usa.org |

Computational and Theoretical Investigations of 1h 1,2,4 Triazole 5 Diazonium

Electronic Structure and Bonding Analysis

Theoretical calculations are crucial for elucidating the electronic structure and bonding of triazole derivatives. Methods like Density Functional Theory (DFT) and ab initio calculations are frequently employed to understand the geometric and electronic properties of these compounds. researchgate.netisres.org For instance, studies on related 1,2,4-triazole (B32235) systems have utilized DFT methods, such as B3LYP, to determine optimized molecular geometries, including bond lengths and angles. isres.org

Analysis of the electronic distribution, often visualized through molecular electrostatic potential (MESP) maps, helps in identifying the most electron-rich and electron-poor regions of the molecule. tubitak.gov.tr In the case of 1H-1,2,4-triazole-5-diazonium, the diazonium group (-N₂⁺) is a strong electron-withdrawing group, which significantly influences the electron density distribution across the triazole ring. This polarization is key to its reactivity. The bonding within the triazole ring itself is characterized by a conjugated π-electron system. researchgate.net

| Parameter | Calculated Value | Method | Reference |

|---|---|---|---|

| HOMO Energy | Data not available in search results | DFT/B3LYP | isres.org |

| LUMO Energy | Data not available in search results | DFT/B3LYP | isres.org |

| Dipole Moment | Data not available in search results | DFT/B3LYP | isres.org |

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in mapping out the reaction pathways of this compound. These studies can identify intermediates, transition states, and activation energies, providing a detailed mechanistic understanding of its reactions. For example, the reaction of diazonium salts with other molecules can proceed through various mechanisms, including nucleophilic substitution or cycloaddition. nih.govacs.org

Theoretical investigations have been used to explore the cyclization reactions of diazonium intermediates to form fused heterocyclic systems. nih.gov By calculating the energies of reactants, products, and transition states, the feasibility of a proposed reaction mechanism can be evaluated. For instance, in the synthesis of 1,2,4-triazoles from diazonium salts, computational models can help elucidate the formation of key intermediates like diazenium (B1233697) species. nih.govacs.org

The study of transition state geometries reveals the structural changes that occur as reactants are converted into products. These calculations are critical for understanding the factors that control the rate and selectivity of a reaction. For example, the activation energy barrier calculated for a specific reaction pathway can predict its likelihood of occurring under given conditions.

Prediction of Reactivity and Selectivity via Molecular Modeling

Molecular modeling techniques are powerful predictive tools for understanding the reactivity and selectivity of this compound. By analyzing the electronic and steric properties of the molecule, it is possible to predict how it will interact with other reagents. mdpi.com

The electron-deficient nature of the diazonium group makes it a prime target for nucleophiles. Molecular modeling can quantify the electrophilicity of the terminal nitrogen atom, helping to predict the regioselectivity of nucleophilic attack. Furthermore, the triazole ring itself contains multiple nitrogen atoms that could potentially act as coordination sites for metals or as protonation sites. Molecular electrostatic potential (MESP) calculations can help determine the most likely sites for such interactions. tubitak.gov.tr

In the context of cycloaddition reactions, molecular modeling can be used to predict the regioselectivity and stereoselectivity of the process. For example, in reactions leading to the formation of fused triazole systems, computational models can help explain why one isomer is formed preferentially over another. researchgate.net Studies on related 1,2,4-triazole derivatives have shown that factors like hydrogen bonding and steric hindrance, which can be modeled computationally, play a significant role in directing the outcome of a reaction. minia.edu.eg

| Parameter | Significance | Computational Method | Reference |

|---|---|---|---|

| MESP Minima | Indicate likely sites for electrophilic attack or protonation. | AM1, PM3 | tubitak.gov.tr |

| Frontier Orbital Energies (HOMO/LUMO) | Predict susceptibility to nucleophilic/electrophilic attack. | DFT | isres.org |

| Atomic Charges | Highlight charge distribution and potential reaction sites. | DFT | Data not available in search results |

Stability and Energetic Landscape Predictions

Computational methods are essential for assessing the stability and energetic properties of high-energy materials like diazonium salts. researchgate.net The decomposition of this compound, likely involving the loss of dinitrogen gas (N₂), can be studied by calculating the reaction enthalpy and activation energy for this process.

Theoretical studies on nitrogen-rich compounds, including those with triazole rings, often focus on calculating the heat of formation. mdpi.com A positive heat of formation is indicative of an energetic material. Computational models can also predict the thermal stability of a compound by identifying the lowest energy decomposition pathway. For instance, the stability of related N-N bonded triazole compounds has been computationally assessed, showing a correlation between the linkage type and the compound's energy and density. rsc.org

The energetic landscape of a molecule describes the relative energies of its various conformations and isomers. For this compound, this would include tautomers and rotamers. Quantum chemical methods can determine the most stable tautomeric form and the energy barriers for interconversion between different isomers. tubitak.gov.tr This information is crucial for understanding the compound's behavior and potential for decomposition or rearrangement under different conditions. Studies on similar energetic compounds have shown that introducing specific functional groups can enhance molecular stability, a phenomenon that can be predicted and rationalized through theoretical analysis. mdpi.com

Emerging Research Areas and Future Perspectives in 1h 1,2,4 Triazole 5 Diazonium Chemistry

Development of Advanced Catalytic Systems for Triazole-Diazonium Transformations

The transformation of 1H-1,2,4-triazole-5-diazonium salts is a fertile ground for the development of novel catalytic systems. Researchers are focusing on enhancing the efficiency, regioselectivity, and substrate scope of these reactions.

A significant area of development is the use of copper-based catalysts. isres.orgorganic-chemistry.org For instance, a copper-catalyzed intermolecular [3+2] cycloaddition has been demonstrated to produce 1,2,4-triazoles in moderate to high yields. isres.org This method effectively traps an intermediate nitrile ylide species with the diazonium salt. isres.org The simplicity and mild conditions of this one-step process make it an attractive strategy for creating structurally diverse 1,2,4-triazoles from readily available starting materials. isres.org Furthermore, a highly effective catalytic system involving a copper catalyst, O2 as a green oxidant, and K3PO4 as a base has been developed for synthesizing 1,3-disubstituted 1,2,4-triazoles from amidines. isres.orgorganic-chemistry.org This system is noted for its cost-effectiveness and good functional group tolerance. organic-chemistry.org

Another innovative approach involves a catalyst-controlled regioselective [3+2] cycloaddition of isocyanides with diazonium salts. isres.org This methodology offers a practical route to design 1,2,4-triazoles in high yields from a variety of substrates under mild conditions. isres.org Notably, the choice of metal catalyst dictates the regioselectivity: silver(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, while copper(II) catalysis produces 1,5-disubstituted 1,2,4-triazoles. isres.orgorganic-chemistry.org

Electrochemical methods are also emerging as a sustainable alternative. An electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols can produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org This process avoids the use of strong oxidants and transition-metal catalysts by utilizing in situ generated reactive iodine species. organic-chemistry.org

Metal-free catalytic systems are also gaining traction. For example, iodine has been used as a catalyst in a cascade C-H functionalization, double C-N bond formation, and oxidative aromatization sequence to synthesize 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines. organic-chemistry.orgnih.gov

Table 1: Comparison of Catalytic Systems for 1,2,4-Triazole (B32235) Synthesis

| Catalytic System | Reactants | Product | Key Features |

|---|---|---|---|

| Copper/[O2]/K3PO4 | Amidines, Trialkylamines/DMF/DMSO | 1,3-disubstituted 1,2,4-triazoles | Inexpensive, green oxidant, high regioselectivity. isres.orgorganic-chemistry.org |

| Silver(I) | Isocyanides, Diazonium salts | 1,3-disubstituted 1,2,4-triazoles | High yield, mild conditions, catalyst-controlled regioselectivity. isres.orgorganic-chemistry.org |

| Copper(II) | Isocyanides, Diazonium salts | 1,5-disubstituted 1,2,4-triazoles | High yield, mild conditions, catalyst-controlled regioselectivity. isres.orgorganic-chemistry.org |

| Electrochemical (Iodide radical/I2) | Aryl hydrazines, Paraformaldehyde, NH4OAc, Alcohols | 1,5-disubstituted and 1-aryl 1,2,4-triazoles | Avoids strong oxidants and transition-metal catalysts. organic-chemistry.org |

| Iodine | Hydrazones, Aliphatic amines | 1,3,5-trisubstituted 1,2,4-triazoles | Metal-free, cascade reaction. organic-chemistry.orgnih.gov |

Role in the Design and Synthesis of Novel Organic Materials

The unique reactivity of this compound chloride makes it a valuable precursor in the synthesis of novel organic materials with specific electronic and optical properties. evitachem.com Its ability to participate in coupling reactions and electrophilic aromatic substitutions allows for the creation of complex azo dyes and other functional organic compounds. evitachem.com

One significant application lies in the synthesis of energetic materials. For example, 3-Nitro-1,2,4-triazol-5-one (NTO), a high-energy density material, is of great interest due to its reduced sensitivity, better thermal stability, and high performance compared to conventional explosives. energetic-materials.org.cn The synthesis of NTO and its derivatives often involves the 1,2,4-triazole backbone, highlighting the importance of triazole chemistry in this field. energetic-materials.org.cn

Furthermore, the triazole ring is a key component in various pharmacologically active compounds, and the diazonium salt serves as a versatile intermediate for their synthesis. evitachem.commdpi.com The introduction of a trifluoromethyl group into 1,2,4-triazoles, for instance, can enhance lipophilicity, metabolic stability, and bioavailability of therapeutic compounds. mdpi.com Recent research has focused on developing new methodologies to access trifluoromethylated 1,2,4-triazoles from readily available starting materials under mild conditions, often utilizing diazonium salt chemistry. mdpi.com

The development of new synthetic methods for 1,2,4-triazole derivatives continues to expand their application in materials science. For example, a copper-catalyzed three-component reaction of aryldiazonium salts with fluorinated diazo reagents and nitriles has been developed to produce trifluoromethylated N1-aryl-1,2,4-triazoles. mdpi.com

Mechanistic Insights through Advanced Spectroscopic and Analytical Techniques

Understanding the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic and analytical techniques are instrumental in elucidating these mechanisms.

Computational studies, particularly Density Functional Theory (DFT), have been employed to gain insights into the reaction pathways. nih.gov For instance, DFT calculations have been used to investigate the mechanism of the formation of NH-1,2,3-triazoles and diazo compounds from the reaction of enaminones with sulfonyl azides, where a triazoline intermediate is proposed. nih.gov These computational simulations help in understanding the kinetic and thermodynamic favorability of different reaction pathways. nih.gov

X-ray crystallography is another powerful tool for structure elucidation. The crystal structure of a centrosymmetric binuclear complex formed from the interaction of 3-(methylsulfanyl)-1H-1,2,4-triazole-5-diazonium hydrochloride with ethyl nitroacetate (B1208598) has been determined, providing definitive structural information. researchgate.net

NMR spectroscopy, including 1D and 2D techniques like HMBC, is essential for characterizing the structure of newly synthesized triazole derivatives. researchgate.net These techniques allow for the unambiguous identification of isomers, such as the 1,4-disubstituted triazole-benzimidazole-chalcone isomer. researchgate.net

Sustainable Chemical Processes and Methodologies

The development of sustainable chemical processes is a key focus in modern chemistry, and the synthesis of triazoles is no exception. Research is being directed towards greener and more environmentally friendly methodologies.

One approach is the use of microwave irradiation, which can accelerate reactions and often leads to higher yields in shorter reaction times, as demonstrated in the catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide. organic-chemistry.org

The development of metal-free catalytic systems, as mentioned earlier, is another important aspect of sustainable chemistry. organic-chemistry.orgnih.gov These systems avoid the use of potentially toxic and expensive heavy metals.

Furthermore, the use of environmentally benign solvents and reagents is being explored. For example, the synthesis of certain 1,2,4-triazole derivatives has been achieved using water as a solvent and D-glucose, a renewable resource, as a C1 synthon. isres.org Such methods align with the principles of green chemistry by utilizing renewable feedstocks and minimizing waste. isres.org

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1H-1,2,4-Triazole-5-diazonium, and how can side reactions be minimized?

- Methodological Answer : Synthesis typically involves diazotization of the triazole precursor using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) under controlled temperatures (0–5°C). Precise pH monitoring (pH < 3) is essential to avoid decomposition of the diazonium intermediate. Purification via recrystallization or column chromatography is recommended to isolate the product. Side reactions, such as dimerization, can be suppressed by maintaining low temperatures and avoiding prolonged reaction times .

Q. What characterization techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and diazonium group integrity.

- Infrared (IR) Spectroscopy : Detection of N=N⁺ stretching vibrations (~2100–2250 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.

- Elemental Analysis : Cross-validation of C, H, N, and Cl content .

Q. How does the stability of this compound impact experimental design?

- Methodological Answer : Diazonium salts are thermally and photolytically unstable. Storage at –20°C in anhydrous solvents (e.g., dry DMF or DMSO) under inert gas (N₂/Ar) is critical. For reactions, immediate use after synthesis is advised. Decomposition products can be identified via TLC monitoring and quenched with urea or sulfamic acid .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in coupling reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) model electrophilicity at the diazonium group and frontier molecular orbitals (HOMO-LUMO gaps). Becke’s exchange-correlation functional ( ) optimizes thermochemical accuracy for reaction energy profiles. NBO analysis identifies charge distribution and hyperconjugative interactions influencing reactivity .

Q. How to resolve contradictions in reported synthetic pathways for triazole-diazonium derivatives?

- Methodological Answer : Systematic comparison of reaction conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) frameworks. For example, highlights isosteric substitution efficiency between triazole isomers, while emphasizes pH-dependent diazotization yields. Kinetic studies (e.g., time-resolved IR) can clarify mechanistic divergences .

Q. What strategies optimize bioactivity assays for triazole-diazonium derivatives in antimicrobial studies?

- Methodological Answer :

- Microbial Strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to assess broad-spectrum activity.

- Dose-Response Analysis : IC₅₀ determination via broth microdilution (CLSI guidelines).

- Mode of Action : Fluorescent probes (e.g., SYTOX Green) to evaluate membrane disruption.

- Resistance Profiling : Serial passaging under sub-inhibitory concentrations to monitor resistance development .

Q. How do coordination chemistry principles apply to triazole-diazonium ligands in metal complexes?

- Methodological Answer : The diazonium group acts as a σ-donor, while triazole N-atoms serve as π-acceptors. Synthesis of Cu(II) or Ru(II) complexes involves refluxing with metal salts (e.g., CuCl₂) in ethanol. Stability constants (log β) are determined via potentiometric titration. EPR and X-ray crystallography validate geometry and redox activity .

Q. How to address discrepancies in reported biological activity data for triazole-diazonium derivatives?

- Methodological Answer :

- Structural Variability : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) using QSAR models.

- Assay Conditions : Normalize data for pH, incubation time, and cell line viability (e.g., MTT vs. resazurin assays).

- Meta-Analysis : Use platforms like RevMan to aggregate data from ’s comparative tables and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.